molecular formula C9H11BrN2 B13109193 (R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

(R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B13109193
M. Wt: 227.10 g/mol
InChI Key: HFHUQKSKYTXHOJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine (CAS 830233-56-7) is a chiral brominated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceuticals. The pyrrolidine ring contributes to a three-dimensional, sp3-rich structure, which can enhance solubility and improve the success of drug candidates by optimizing key physicochemical parameters . The bromine atom on the pyridine ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling researchers to explore diverse chemical space. The specific (R)-enantiomer is particularly valuable for designing selective ligands, as the distinct spatial orientation of its substituents can lead to a different biological profile when interacting with enantioselective protein targets . Pyrrolidine-based compounds are found in numerous therapeutic areas, including as anticancer, antibacterial, and central nervous system (CNS) agents . This makes (R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine a critical building block for the synthesis of novel bioactive molecules and a valuable tool for probing structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H11BrN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m1/s1

InChI Key

HFHUQKSKYTXHOJ-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=C(C=C2)Br

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidinyl group. One common method involves the bromination of 2,5-dichloropyridine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromo-5-chloropyridine is then subjected to a nucleophilic substitution reaction with pyrrolidine to yield ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine.

Industrial Production Methods

In an industrial setting, the production of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-5-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Bromo-5-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., difluoroethyl , aldehyde ) reduce pyridine ring electron density, directing electrophilic attacks to specific positions.
  • Synthetic Utility : Bromine’s superior leaving-group ability (vs. chlorine ) makes (R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine more reactive in cross-coupling than chloro analogues.
  • Steric and Chiral Effects : The chiral pyrrolidine in the target compound introduces stereoselectivity, absent in achiral analogues like 2-bromo-5-(2-pyridyl)thiophene .

Key Observations :

  • Enzyme Inhibition: The pyrrolidine group in (R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine may mimic natural substrates (e.g., nicotinamide in DHODH), enhancing binding affinity compared to non-nitrogenous analogues .
  • Structural Mimicry: Analogues like 3-[(2RS)-pyrrolidin-2-yl]pyridine (nornicotine) demonstrate the pyrrolidine-pyridine motif’s versatility in targeting neurotransmitter receptors .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Stability Evidence ID
(R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine ~229.1 (estimated) Moderate (polar) Stable under inert conditions. N/A
2-Bromo-5-(1,1-difluoroethyl)pyridine 222.0 Low (volatile) Decomposes at high temperatures.
5-Bromo-2-phenylpyridine 234.1 Low (non-polar) Crystalline solid; mp 75°C .

Key Observations :

  • Volatility : Fluorinated analogues (e.g., 2-bromo-5-(1,1-difluoroethyl)pyridine) are prone to decomposition, requiring careful temperature control .
  • Solid-State Stability : Aryl-substituted bromopyridines (e.g., 5-bromo-2-phenylpyridine ) exhibit higher melting points, aiding purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.